![molecular formula C11H13NO2 B13686413 6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound belonging to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 2-aminobenzylamine.
Condensation Reaction: The initial step involves a condensation reaction between 2-methoxybenzaldehyde and 2-aminobenzylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic conditions to form the benzazepine ring structure.
Reduction: The final step involves the reduction of the imine group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted benzazepines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an allosteric modulator, binding to secondary sites on target proteins and inducing conformational changes that enhance or inhibit their activity. This modulation can affect various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-1H-isoquinoline: Similar in structure but differs in the position of the nitrogen atom.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Contains additional methoxy groups, leading to different chemical properties.
10-Arylated 5H-dibenzo[b,f]azepines: Differ in the arylation pattern and overall ring structure.
Uniqueness
6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-2-4-8-11(10)9(13)5-3-7-12-8/h2,4,6,12H,3,5,7H2,1H3 |
InChI Key |
DELZLPPMKFULSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


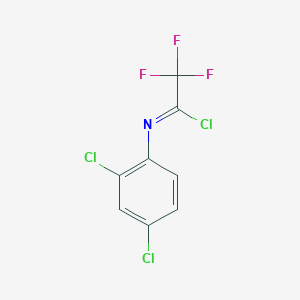
![8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)
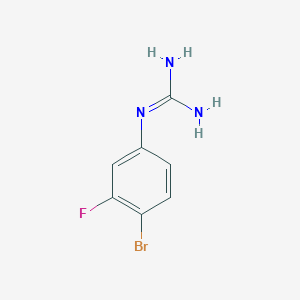
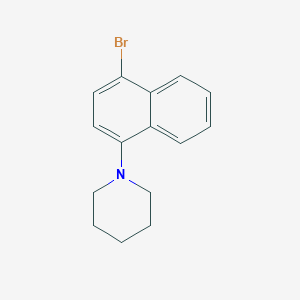
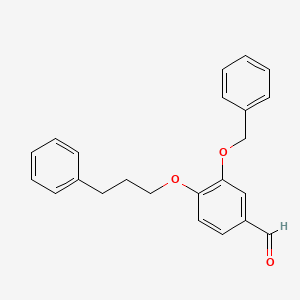


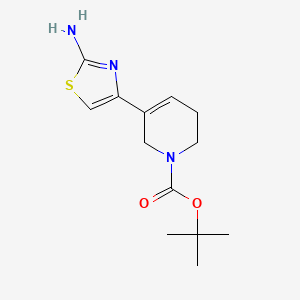
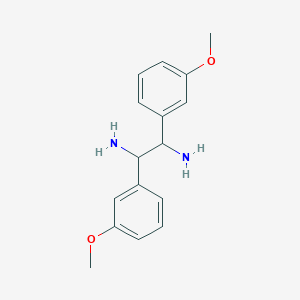
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
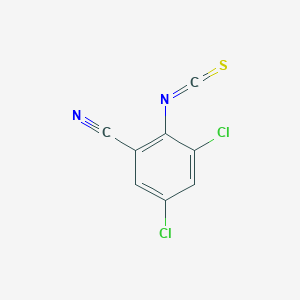
![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)
